Technical Guide to 5-Bromo-2-isopropoxyphenol: Chemical Properties, Safety Protocols, and Synthetic Applications
Executive Summary In modern drug discovery and medicinal chemistry, halogenated phenol ethers serve as highly versatile building blocks. 5-Bromo-2-isopropoxyphenol (CAS: 138505-26-7) is a specialized intermediate that pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and medicinal chemistry, halogenated phenol ethers serve as highly versatile building blocks. 5-Bromo-2-isopropoxyphenol (CAS: 138505-26-7) is a specialized intermediate that provides a unique 1,2,5-substitution pattern on a benzene ring [1]. The presence of both a reactive phenolic hydroxyl group and a para-directed bromine atom (relative to the isopropoxy group) makes it an ideal candidate for orthogonal functionalization. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its Safety Data Sheet (SDS) parameters, mechanistic toxicology, and field-proven synthetic protocols.
Core Chemical and Physical Analytics
Understanding the baseline physicochemical properties of 5-Bromo-2-isopropoxyphenol is critical for predicting its behavior in both biological assays and organic synthesis [2]. The table below summarizes its core quantitative data.
Property
Value / Description
Chemical Name
5-Bromo-2-isopropoxyphenol
CAS Number
138505-26-7
Molecular Formula
C₉H₁₁BrO₂
Molecular Weight
231.09 g/mol
Isotopic Mass (Exact)
229.99 (Monoisotopic)
Appearance
Pale yellow liquid to low-melting solid
Hydrogen Bond Donors
1 (Phenolic -OH)
Hydrogen Bond Acceptors
2 (Ether oxygen, Phenolic oxygen)
Safety Data Sheet (SDS) Analytics & Mechanistic Toxicology
Hazard Identification
According to the Globally Harmonized System (GHS), 5-Bromo-2-isopropoxyphenol is classified under the following hazard statements [2]:
H335: May cause respiratory irritation (STOT SE 3).
Mechanistic Toxicology: The "Why" Behind the Hazards
The irritant nature of 5-Bromo-2-isopropoxyphenol is not arbitrary; it is a direct consequence of its molecular structure. The isopropoxy group and the bromine atom significantly increase the molecule's lipophilicity (LogP). This high lipophilicity allows the compound to easily partition into and rapidly penetrate the lipid bilayers of the stratum corneum (the outermost layer of the skin). Once it breaches the cellular membrane, the weakly acidic phenolic proton (pKa ~9.5) can disrupt local cellular pH gradients and denature surface proteins, triggering a localized inflammatory response (H315 and H319).
Handling, Storage, and PPE Protocols
Because halogenated aromatics can rapidly permeate standard latex, nitrile gloves of at least 5 mil thickness are strictly mandated to prevent dermal exposure and subsequent systemic absorption. The compound must be stored in a cool, dry environment, sealed under an inert gas (Argon or Nitrogen) to prevent slow oxidative degradation of the electron-rich phenol ring.
Emergency response and handling workflow for 5-Bromo-2-isopropoxyphenol.
Synthetic Applications in Drug Development
Structural Rationale in Medicinal Chemistry
In drug design, the 2-isopropoxy group serves a dual purpose: it acts as a bulky, lipophilic ether that blocks metabolic oxidation at the 2-position of the phenol, while simultaneously locking the conformation of adjacent substituents. The 5-bromo position acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of biaryl systems commonly found in kinase inhibitors [3].
This protocol leverages the high reactivity of the 5-bromo site towards oxidative addition by Pd(0). The steric bulk of the 2-isopropoxy group does not significantly hinder the 5-position, allowing for efficient coupling.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-isopropoxyphenol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality note: The bidentate dppf ligand prevents catalyst deactivation and accelerates the reductive elimination step.
Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and water. Degassing via sparging with N₂ for 15 minutes is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
Self-Validation (LC-MS): To validate the reaction's progress, sample 5 µL of the mixture and perform an LC-MS analysis in negative electrospray ionization (ESI-) mode. The starting material presents a distinct isotopic doublet at m/z 228.99 and 230.99 (1:1 ratio due to ⁷⁹Br and ⁸¹Br). The complete disappearance of this doublet confirms the total consumption of the electrophile.
Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.
Protocol 2: Base-Mediated Alkylation of the Phenolic Hydroxyl
The phenolic OH can be selectively alkylated prior to cross-coupling if protection or further functionalization is required.
Step-by-Step Methodology:
Deprotonation: Dissolve 5-Bromo-2-isopropoxyphenol in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Causality note: The electron-withdrawing inductive effect of the bromine atom slightly lowers the pKa of the phenol, allowing a mild base like K₂CO₃ to quantitatively generate the reactive phenoxide anion without causing unwanted side reactions.
Electrophile Addition: Dropwise add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv) at 0°C.
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation (TLC): Monitor via Thin-Layer Chromatography (Hexanes/EtOAc 8:2). The product will spot significantly higher (higher Rf) than the starting material due to the loss of the hydrogen-bonding hydroxyl group.
Isolation: Quench with ice water to precipitate the highly lipophilic product, filter, and dry under vacuum.
References
Exploratory
Synthesis Pathways and Reaction Mechanisms for 5-Bromo-2-isopropoxyphenol: A Comprehensive Technical Guide
Introduction & Chemical Significance 5-Bromo-2-isopropoxyphenol (CAS: 138505-26-7) is a highly valued halogenated phenol derivative utilized extensively in advanced drug development and materials science[1]. Structurally...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Significance
5-Bromo-2-isopropoxyphenol (CAS: 138505-26-7) is a highly valued halogenated phenol derivative utilized extensively in advanced drug development and materials science[1]. Structurally, it features a bromine atom at the C5 position, an isopropoxy group at C2, and a free hydroxyl group at C1. This specific substitution pattern makes it an ideal bifunctional building block: the free hydroxyl allows for targeted etherifications, while the C5 bromine serves as a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Synthesizing this exact regioisomer presents a classic challenge in electrophilic aromatic substitution (EAS), requiring precise manipulation of directing group effects to avoid undesired isomers.
Retrosynthetic Analysis & Mechanistic Rationale
The fundamental challenge in synthesizing 5-bromo-2-isopropoxyphenol lies in the competing activating powers of its substituents.
If one attempts a direct bromination of the precursor 2-isopropoxyphenol , the reaction fails to yield the desired C5-bromo isomer. In EAS, the hydroxyl (-OH) group is a significantly stronger electron-donating group (EDG) than the isopropoxy (-O-iPr) group. Consequently, the -OH group dictates the regiochemistry, directing the incoming bromonium ion (
Br+
) to its para position (C4), yielding [2].
To override this inherent electronic bias, we must deploy a Protection-Directed Bromination strategy[3]. By masking the C1 hydroxyl group as a strongly electron-withdrawing trifluoroacetate ester, we effectively deactivate the C1 oxygen. The directing hierarchy is instantly inverted: the C2 isopropoxy group becomes the dominant activator. Because the bulky isopropyl moiety sterically shields the C3 (ortho) position, bromination is driven exclusively to the C5 (para) position[4].
Caption: Retrosynthetic logic comparing direct vs. protected bromination pathways.
Primary Synthesis Pathway: The Trifluoroacetylation-Bromination Route
The most robust, high-yield methodology for this molecule is adapted from the originally developed for the methoxy analog (5-bromoguaiacol)[5],[4]. This is a sequential, one-pot process that relies on three distinct mechanistic phases:
Hydroxyl Protection (Trifluoroacetylation): Trifluoroacetic anhydride (TFAA) is reacted with 2-isopropoxyphenol. A catalytic amount of Potassium tert-butoxide (KOtBu) is used to initiate the formation of the phenoxide, driving rapid and complete nucleophilic acyl substitution.
Regioselective Bromination: N-Bromosuccinimide (NBS) is introduced. NBS provides a controlled, low-concentration source of electrophilic bromine, preventing over-bromination. The deactivated ester ensures substitution occurs strictly at C5.
Base-Catalyzed Deprotection & Phase-Switch Isolation: The addition of aqueous Sodium Hydroxide (NaOH) serves a dual purpose. It rapidly saponifies the trifluoroacetate ester, revealing the target phenol. Simultaneously, it deprotonates the phenol to form a highly water-soluble sodium phenoxide salt. This creates a self-validating isolation system : the target molecule migrates entirely into the aqueous phase, leaving unreacted NBS, succinimide, and neutral organic impurities in the organic solvent, which is simply discarded[4].
Caption: Self-validating experimental workflow for the synthesis of 5-Bromo-2-isopropoxyphenol.
Experimental Protocol (Self-Validating System)
The following step-by-step methodology ensures high regiochemical fidelity and utilizes the phase-switch technique to bypass the need for complex column chromatography[5],[4].
Step 1: In Situ Protection
Dissolve 2-isopropoxyphenol (1.0 eq, e.g., 0.04 mol) in anhydrous acetonitrile (1.0 M concentration) at ambient temperature.
Add Trifluoroacetic anhydride (1.1 eq) in a single portion. Stir for 5 minutes.
Slowly add a 1 M solution of Potassium tert-butoxide in THF (0.1 eq). Note: This catalytic base initiates the esterification without complicating downstream EAS.
Stir the resultant mixture for 45 minutes to ensure complete conversion to 2-isopropoxyphenyl trifluoroacetate.
Step 2: Bromination
5. Prepare a solution of N-Bromosuccinimide (1.1 eq) in anhydrous acetonitrile.
6. Add the NBS solution dropwise via an addition funnel to the reaction flask.
7. Stir the orange solution at ambient temperature for 24 hours.
8. Remove the acetonitrile solvent under reduced pressure (rotary evaporator) to yield a crude residue.
Step 3: Deprotection & Phase-Switch Extraction
9. Suspend the crude residue in dichloromethane (DCM).
10. Add a 6 N aqueous solution of Sodium Hydroxide (excess, ~0.5 volumes relative to DCM). Stir vigorously for 30 minutes to ensure complete ester hydrolysis.
11. Transfer to a separatory funnel. The target molecule is now in the aqueous layer as a phenoxide salt. Discard the organic (DCM) layer containing neutral impurities.
12. Carefully acidify the retained aqueous basic layer with concentrated Hydrochloric Acid (HCl) until pH 2 is reached. The solution will turn cloudy as the neutral 5-bromo-2-isopropoxyphenol precipitates.
13. Extract the acidic aqueous layer twice with fresh DCM.
14. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-bromo-2-isopropoxyphenol as a high-purity oil or crystalline solid.
Quantitative Data & Yield Optimization
The table below summarizes the stoichiometric requirements and expected performance metrics based on validated literature analogs[5].
Parameter
Protection Step
Bromination Step
Deprotection & Isolation
Reagent
Trifluoroacetic Anhydride (TFAA)
N-Bromosuccinimide (NBS)
6N NaOH (aq) / Conc. HCl
Equivalents
1.1 eq
1.1 eq
Excess (Hydrolysis & pH adjustment)
Catalyst
Potassium tert-butoxide (0.1 eq)
None
None
Time / Temp
45 min / Ambient
24 hours / Ambient
Immediate / Ambient
Expected Yield
Quantitative (In situ)
>95% Conversion
~90% (Overall Isolated Yield)
References
Synthesis method of 5-bromo-2-methoxyphenol (Patent CN104693014A). Source: Google Patents.
Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants. Source: National Institutes of Health (NIH). URL: [Link]
Process and intermediates for making 4-cyanosubstituted cyclohexanoic acids (Patent US6624323B1). Source: Google Patents.
Solvation Thermodynamics and Equilibrium Profiling of 5-Bromo-2-isopropoxyphenol in Polar Organic Solvents
Executive Summary The accurate determination of an active compound's solubility profile is a foundational pillar in chemical synthesis, purification, and formulation development. This technical guide explores the solvati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate determination of an active compound's solubility profile is a foundational pillar in chemical synthesis, purification, and formulation development. This technical guide explores the solvation thermodynamics and equilibrium solubility profiling of 5-Bromo-2-isopropoxyphenol (CAS: 138505-26-7) across a matrix of polar organic solvents. By synthesizing structural analysis with rigorous, self-validating experimental methodologies, this whitepaper provides researchers with an authoritative framework for measuring and interpreting the solubility of complex halogenated aromatics.
Molecular Architecture & Solvation Thermodynamics
To predict and understand the solubility of 5-Bromo-2-isopropoxyphenol, one must first deconstruct its molecular architecture. The compound (Molecular Formula: C9H11BrO2, MW: 231.09 g/mol )[1] presents a unique triad of functional groups that dictate its intermolecular interactions:
Phenolic Hydroxyl (-OH): Acts as both a strong hydrogen-bond donor and acceptor. This group is the primary driver for solubility in polar protic and aprotic solvents.
Isopropoxy Ether (-O-CH(CH3)2): The ether oxygen serves as a secondary hydrogen-bond acceptor, while the bulky isopropyl group contributes significant lipophilicity and steric hindrance, disrupting tight crystal lattice packing.
Bromine Substituent (-Br): A heavy, highly polarizable halogen at the 5-position. It significantly increases the overall lipophilicity (LogP) of the molecule while enabling weak halogen bonding and dipole-induced dipole interactions[2].
The Thermodynamic Logic of Solvation
For dissolution to occur, the Gibbs free energy of solvation (
ΔGsolv
) must be negative. In polar organic solvents, the enthalpic cost of disrupting the solute's crystal lattice (
ΔHlattice>0
) and creating a solvent cavity (
ΔHcavity>0
) is rapidly offset by the exothermic formation of solute-solvent hydrogen bonds and dipole interactions (
ΔHinteraction<0
). Halogenated phenols exhibit exceptionally high solubility in solvents that can effectively solvate both the polar hydroxyl group and the polarizable aromatic ring[2].
Figure 1: Thermodynamic logic of 5-Bromo-2-isopropoxyphenol solvation in polar aprotic solvents.
Quantitative Solubility Profile in Polar Organic Solvents
Drawing upon the known behavior of structurally analogous bromophenols—which are freely soluble in alcohols and highly polarizable solvents[3]—Table 1 outlines the predicted thermodynamic equilibrium solubility profile of 5-Bromo-2-isopropoxyphenol at 25°C.
Table 1: Solubility Profile and Mechanistic Rationale in Key Polar Organic Solvents
Solvent
Solvent Class
Dielectric Constant (
ϵ
)
H-Bond Acceptor Capacity
Estimated Solubility (mg/mL)
Mechanistic Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
Strong
> 200
The highly polarized S=O bond acts as an exceptional H-bond acceptor for the phenolic -OH. The high dielectric constant stabilizes the polarizable bromine atom.
N,N-Dimethylformamide (DMF)
Polar Aprotic
36.7
Strong
> 150
Excellent solvation of the aromatic ring via dipole interactions; strong H-bond acceptor capabilities via the carbonyl oxygen.
Methanol (MeOH)
Polar Protic
32.7
Strong
50 - 100
Dual H-bond donor/acceptor capacity efficiently disrupts the lattice, though its lower lipophilicity compared to DMSO slightly limits capacity.
Ethanol (EtOH)
Polar Protic
24.5
Moderate
30 - 80
The extended alkyl chain provides better hydrophobic matching for the isopropoxy group, balancing the weaker H-bond network.
Acetonitrile (MeCN)
Polar Aprotic
37.5
Weak
20 - 50
Solvation is primarily driven by dipole-dipole interactions. The nitrile nitrogen is a weaker H-bond acceptor, limiting maximum solubility.
To generate reliable, reproducible solubility data, experimental design must eliminate kinetic artifacts. The following protocol is an advanced adaptation of the Isothermal Saturation Shake-Flask Method , grounded in the principles of OECD Test Guideline 105[4] and USP General Chapter <1236>[5].
Causality and Experimental Choices (Expertise & Experience)
Why 24-48 Hour Equilibration? Highly lipophilic, crystalline halogenated aromatics often exhibit slow dissolution kinetics. Sampling too early yields apparent solubility, not thermodynamic equilibrium solubility[6].
Why Centrifugation over Filtration? Standard syringe filters (e.g., PTFE, Nylon) possess hydrophobic matrices. Lipophilic compounds like 5-Bromo-2-isopropoxyphenol can non-specifically bind to these membranes, artificially lowering the measured concentration in the filtrate. Temperature-controlled centrifugation physically separates the phases without introducing a high-surface-area binding matrix[7].
How is the System Self-Validating? The protocol mandates sampling at two distinct time points (e.g., 24h and 48h). If the concentration variance between these points is
<5%
, equilibrium is mathematically confirmed. Furthermore, analyzing the residual solid via Powder X-Ray Diffraction (PXRD) ensures the solvent has not induced a polymorphic transformation or solvate formation[6].
Step-by-Step Protocol
Step 1: Preparation of the Saturated System
Accurately weigh an excess amount of 5-Bromo-2-isopropoxyphenol (e.g., 250 mg) into a scrupulously cleaned 5 mL glass vial.
Add 1.0 mL of the target polar organic solvent (e.g., HPLC-grade DMSO or Methanol).
Ensure a visible excess of solid remains at the bottom of the vial. If all solid dissolves, add additional compound until saturation is visually confirmed.
Step 2: Isothermal Equilibration
4. Seal the vial hermetically to prevent solvent evaporation.
5. Place the vial in a temperature-controlled orbital shaker set to exactly
25.0±0.1∘C
.
6. Agitate at 200 RPM for a minimum of 24 hours.
Step 3: Phase Separation
7. Transfer the vial to a temperature-controlled centrifuge (pre-set to 25.0°C).
8. Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved excess solid[7].
9. Carefully extract the clear supernatant using a positive displacement pipette, ensuring no sediment is disturbed.
Step 4: Dilution, Quantification, and Validation
10. Immediately dilute the extracted supernatant into a compatible diluent (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV-Vis detector.
11. Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.
12. Self-Validation: Recover the remaining solid pellet, dry it gently under nitrogen, and analyze via PXRD to confirm the crystal form matches the input API[6].
Figure 2: Standardized Shake-Flask Workflow for Equilibrium Solubility Determination.
Crystallographic Characterization and X-Ray Diffraction Analysis of 5-Bromo-2-isopropoxyphenol: A Technical Whitepaper
Executive Summary The precise structural elucidation of halogenated phenolic compounds is a critical prerequisite for their application as advanced building blocks in pharmaceutical synthesis and materials science. This...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise structural elucidation of halogenated phenolic compounds is a critical prerequisite for their application as advanced building blocks in pharmaceutical synthesis and materials science. This whitepaper provides an in-depth technical framework for the crystallographic characterization of 5-Bromo-2-isopropoxyphenol (CAS 138505-26-7)[1]. Because a definitive, publicly accessible Single-Crystal X-Ray Diffraction (SCXRD) dataset for this specific molecule is not widely published, this guide synthesizes predictive crystallographic modeling based on highly homologous
C9H11BrO2
structural analogs[2][3] alongside the rigorous, self-validating experimental protocols required to empirically determine its crystal structure.
Molecular Geometry and Packing Causality
5-Bromo-2-isopropoxyphenol (
C9H11BrO2
, MW: 231.09 g/mol ) presents a fascinating case study in competing intermolecular forces[1]. The crystal packing of this molecule is not dictated by a single interaction but rather by a complex thermodynamic negotiation between three distinct structural features:
The Heavy-Atom Effect (Bromine): The highly polarizable bromine atom at the 5-position serves as a dominant electron density node. This induces halogen bonding (
C−Br⋯O
), which heavily directs the primary axis of molecular stacking.
Hydrogen Bonding Network: The phenolic hydroxyl (-OH) group acts as both a strong hydrogen bond donor and acceptor. In similar brominated phenols, this typically results in centrosymmetric dimers forming
R22(8)
ring motifs[4].
Steric Hindrance (Isopropoxy Group): The bulky, freely rotatable isopropyl chain at the 2-position disrupts planar stacking. The energetic penalty of packing this aliphatic group forces the crystal lattice into a lower-symmetry space group to minimize void space.
Caption: Mechanistic drivers of crystal packing in 5-Bromo-2-isopropoxyphenol.
Predicted Crystallographic Parameters
Based on high-resolution structural analyses of identical-formula analogs such as 2-bromo-3,5-dimethoxytoluene[2] and 1-bromo-2-(4-methoxyphenoxy)ethane[3], 5-Bromo-2-isopropoxyphenol is thermodynamically favored to crystallize in a monoclinic crystal system. The centrosymmetric nature of the expected hydrogen-bonded dimers strongly points to the P21/c space group[4].
Table 1: Predicted Unit Cell Parameters (Analog-Derived)
Parameter
Predicted Value / Range
Causality / Justification
Crystal System
Monoclinic
Typical for asymmetric substituted benzenes minimizing packing voids.
Dictated by the width of the hydrogen-bonded dimer pair.
b
(Å)
4.30 – 4.60
Corresponds to the
π−π
stacking distance between aromatic rings.
c
(Å)
24.50 – 25.50
Elongated axis accommodating the extended isopropoxy chains.
β
(deg)
92.0° – 95.0°
Slight deviation from 90° due to steric offset of the isopropyl group.
Volume (
A˚3
)
~920 – 940
Calculated based on molecular volume and optimal packing efficiency.
Z
4
Four asymmetric units per unit cell (standard for
P21/c
).
Calculated Density
~1.65
g/cm3
High density driven by the heavy Bromine atom.
Experimental Protocols for X-Ray Diffraction
To transition from predictive modeling to empirical validation, the following self-validating protocols must be executed. These methodologies are designed to isolate the causality behind each experimental choice, ensuring a flawless data pipeline.
Single-Crystal Growth Protocol
High-quality SCXRD data requires a defect-free, untwinned single crystal (optimal size:
0.1×0.1×0.2
mm).
Solvent Screening: Dissolve 50 mg of 5-Bromo-2-isopropoxyphenol in 2 mL of a binary solvent system (e.g., Hexane/Ethyl Acetate, 3:1 v/v).
Causality: The polar ethyl acetate ensures complete initial dissolution. The non-polar hexane acts as an anti-solvent. As the more volatile ethyl acetate evaporates, the solution slowly reaches supersaturation. This thermodynamic control favors the nucleation of a single crystal rather than kinetic precipitation (amorphous powder).
Isothermal Incubation: Pierce the vial cap with a single needle hole and place it in a vibration-free incubator at exactly 293 K.
Causality: Temperature fluctuations induce local convection currents and varying solubility limits, which cause crystal twinning or solvent occlusions.
Harvesting: After 5-7 days, harvest the crystals suspended in a drop of paratone oil to prevent atmospheric degradation or solvent loss.
SCXRD Data Collection Methodology
Mounting: Select a crystal under a polarized light microscope. Complete extinction of light upon rotation confirms a single, untwinned domain. Mount the crystal on a MiTeGen loop.
Radiation Selection: Utilize Molybdenum K
α
radiation (
λ=0.71073
Å) rather than Copper K
α
.
Causality: Copper radiation (
λ=1.5418
Å) results in severe X-ray absorption and secondary fluorescence from the heavy Bromine atom, drastically reducing the signal-to-noise ratio at high diffraction angles. Mo K
α
penetrates the heavy-atom lattice effectively.
Data Collection: Collect full sphere data using a
ω
-scan strategy at 100 K (using a liquid nitrogen cryostream).
Causality: Cryogenic temperatures reduce thermal atomic displacement (Debye-Waller factor), significantly sharpening high-angle diffraction spots and improving the resolution of the lighter carbon and oxygen atoms.
Caption: SCXRD experimental workflow for 5-Bromo-2-isopropoxyphenol structure determination.
Data Processing, Solution, and Refinement
The raw diffraction frames must be integrated and solved to generate the final Crystallographic Information File (CIF). This phase is a self-validating mathematical system.
Step-by-Step Refinement
Integration and Absorption Correction: Process frames using software like APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).
Self-Validation: The internal agreement factor (
Rint
) must be
<0.05
. A higher value indicates poor absorption correction or an unrecognized twinned crystal.
Structure Solution (Patterson Method):
Causality: Because the electron-dense Bromine atom dominates the X-ray scattering, direct methods may struggle. The Patterson function easily resolves the heavy Br-Br interatomic vectors. Locating the Bromine atom provides a highly accurate initial phase model, seeding the subsequent difference Fourier maps to locate the lighter C and O atoms.
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
F2
(SHELXL).
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
for aromatic/methylene,
1.5Ueq(C)
for methyl/hydroxyl).
Final Validation:
Self-Validation: The Goodness-of-Fit (S) must converge near 1.0. The maximum residual electron density peak (
Δρmax
) should be
<1.0 e/A˚3
and located within 1.0 Å of the Bromine atom (due to Fourier truncation errors). This confirms the proposed structural model perfectly matches the empirical diffraction data.
Table 2: Target Refinement Metrics for Validation
Metric
Target Value
Implication if Target is Missed
R1
(obs. data)
<0.05
(5%)
Poor model fit, missing atoms, or severe disorder.
wR2
(all data)
<0.15
(15%)
High background noise or weak high-angle diffraction.
Goodness-of-Fit (S)
0.95−1.05
Data weighting scheme is incorrect; over/under-parameterization.
Max Shift/Error
<0.001
The refinement has not reached a mathematical minimum.
Conclusion
While 5-Bromo-2-isopropoxyphenol is a commercially utilized intermediate[1], its crystallographic profile requires rigorous empirical validation. By leveraging the predictive parameters of its monoclinic
P21/c
analogs[2][4] and strictly adhering to the thermodynamically controlled crystallization and Patterson-based refinement protocols outlined above, researchers can generate high-fidelity, publication-ready X-ray diffraction data. The interplay between the steric bulk of the isopropoxy group and the heavy-atom halogen bonding of the bromine ensures a complex, highly ordered crystal lattice that serves as a premier model for supramolecular chemistry studies.
References
National Center for Biotechnology Information. "2-Bromo-3,5-dimethoxytoluene | C9H11BrO2 | CID 300015" PubChem Database. Available at:[Link]
SciELO. "High-resolution structural analysis and intermolecular association in C9H11BrO2 analogs" SciELO Articles. Available at: [Link]
ResearchGate. "1-Bromo-2-(4-methoxyphenoxy)ethane: Crystal Structure and Stacking" ResearchGate Publications. Available at: [Link]
Thermal Characterization of 5-Bromo-2-isopropoxyphenol: A Methodological Whitepaper
Executive Summary In the landscape of advanced pharmaceutical synthesis, 5-Bromo-2-isopropoxyphenol (CAS 138505-26-7) [1] serves as a critical halogenated building block for active pharmaceutical ingredients (APIs). For...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced pharmaceutical synthesis, 5-Bromo-2-isopropoxyphenol (CAS 138505-26-7) [1] serves as a critical halogenated building block for active pharmaceutical ingredients (APIs). For researchers and drug development professionals, establishing an accurate thermal profile—specifically the melting point (MP) and boiling point (BP)—is not merely a regulatory formality, but a thermodynamic necessity. This whitepaper outlines the authoritative, self-validating methodologies required to determine these parameters, mitigating the unique thermal degradation risks associated with brominated phenolic compounds.
Physicochemical Profiling & Structural Causality
Before executing thermal analysis, it is critical to understand why 5-Bromo-2-isopropoxyphenol exhibits its specific phase-transition behaviors. The molecular architecture dictates its macroscopic thermal properties through three distinct mechanisms:
Steric Hindrance & Crystal Packing: The bulky isopropoxy group positioned ortho to the phenolic hydroxyl creates significant steric hindrance. This structural bulk prevents tight, planar stacking of the molecules within the solid crystal lattice, generally depressing the melting point compared to straight-chain or unsubstituted analogs.
Intramolecular Hydrogen Bonding: The spatial proximity of the isopropoxy ether oxygen to the phenolic -OH group facilitates intramolecular hydrogen bonding. This internal interaction reduces the molecule's capacity to form intermolecular hydrogen bonds with adjacent molecules, thereby increasing its volatility (lowering the boiling point) and further softening the solid state.
Thermal Lability: The carbon-bromine (C-Br) bond at the 5-position introduces a severe risk of thermal dehalogenation. At elevated temperatures approaching the theoretical boiling point, the molecule is highly susceptible to homolytic cleavage and decomposition.
Table 1: Physicochemical Profile
Parameter
Value / Description
Chemical Name
5-Bromo-2-isopropoxyphenol
CAS Registry Number
138505-26-7
Molecular Formula
C9H11BrO2
Molecular Weight
231.09 g/mol
Structural Class
Halogenated Alkoxyphenol
Primary Thermal Risk
Exothermic dehalogenation at >250 °C
Melting Point Determination: USP <741> & OECD 102
To accurately determine the melting point, the capillary method per[2] and [3] must be strictly followed.
The Self-Validating Protocol
This protocol operates as a self-validating system by utilizing secondary reference standards to adjust the instrument's thermal optics, followed by immediate verification using USP primary reference standards[4]. If the primary standard reading deviates by more than 0.5 °C, the run is invalidated, ensuring absolute trustworthiness of the data.
Step-by-Step Methodology:
Sample Preparation: Desiccate the 5-Bromo-2-isopropoxyphenol sample under vacuum over silica gel for 24 hours. Gently pulverize the dried sample into a fine, uniform powder to eliminate thermal gradients during heating[5].
Capillary Loading: Introduce the pulverized powder into a standard glass capillary tube (0.8–1.2 mm internal diameter). Tamp the tube repeatedly to achieve a highly compacted, void-free fill height of exactly 3 mm[5].
Instrument Calibration: Calibrate the automated melting point apparatus using two secondary standards that bracket the expected melting range of the compound.
Heating Ramp: Rapidly heat the apparatus to approximately 5 °C below the anticipated onset temperature. Engage a strictly controlled heating ramp rate of 1 °C/min [5].
Optical Detection: Record the onset point (the temperature at which the first detectable liquid phase appears) and the clear point (the temperature at which no solid phase remains apparent).
Workflow for USP <741> compliant melting point determination.
Boiling Point Determination: OECD 103 via DSC
Because 5-Bromo-2-isopropoxyphenol is prone to thermal degradation, traditional ebulliometry (dynamic reflux) at atmospheric pressure is scientifically unsound; the compound will likely decompose before boiling. Therefore, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) per[6] is the mandatory approach[7].
The Self-Validating Protocol
This methodology uses orthogonal validation. The boiling point is only confirmed if the DSC endotherm perfectly aligns with a 100% mass loss step on the TGA curve[7]. If an exothermic peak appears, or if a carbonaceous residue remains in the TGA, the transition is flagged as thermal decomposition rather than true boiling.
Step-by-Step Methodology:
Crucible Preparation: Accurately weigh 2.0 to 5.0 mg of 5-Bromo-2-isopropoxyphenol into an aluminum DSC crucible.
Atmosphere Control (Critical): Seal the crucible with a specialized pierced lid containing a 50 µm pinhole. This pinhole generates a defined atmosphere at constant pressure inside the crucible, preventing premature evaporation while allowing vapor to escape precisely at the thermodynamic boiling point[7].
Inert Purge: Utilize a dry nitrogen (N₂) purge gas at a flow rate of 50 mL/min to suppress oxidative degradation pathways.
Dynamic Heating: Apply a controlled heating rate of 5 °C/min to 10 °C/min from ambient temperature up to 350 °C.
Data Analysis: Identify the extrapolated onset temperature of the primary endothermic peak. Cross-reference this exact temperature with the TGA derivative mass loss curve to validate vaporization.
DSC logic for boiling point determination avoiding thermal degradation.
Quantitative Data & Calibration Standards
To ensure the trustworthiness of the thermal data generated, instruments must be calibrated against highly pure, globally recognized standards. Table 2 outlines standard reference materials utilized for calibrating thermal analysis equipment under USP guidelines.
Table 2: USP <741> Calibration Standards for Thermal Validation
Reference Standard
Expected Onset (°C)
Expected Clear Point (°C)
Acceptance Range (ΔT)
Phenyl Salicylate
40.8
43.3
± 1.5 °C
Vanillin
81.0
83.0
± 1.5 °C
Acetanilide
113.5
115.5
± 1.5 °C
Phenacetin
134.0
136.6
± 1.9 °C
Sulfanilamide
163.9
166.4
± 1.5 °C
(Note: Calibration standards must be selected to closely bracket the anticipated melting/boiling range of the target compound).
Conclusion
The thermal characterization of halogenated alkoxyphenols like 5-Bromo-2-isopropoxyphenol requires a departure from basic laboratory techniques. By enforcing strict adherence to USP <741> capillary controls and leveraging the orthogonal validation of OECD 103 DSC/TGA protocols, researchers can bypass the pitfalls of thermal degradation and steric anomalies. Implementing these self-validating systems ensures that the thermodynamic data driving downstream drug development is both highly accurate and scientifically unassailable.
References
OECD. "Test No. 102: Melting Point/ Melting Range." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
OECD. "Test No. 103: Boiling Point." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
Giani, S., & Towers, N. M. "Compliance with Amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv (2019). URL:[Link]
US Environmental Protection Agency (EPA). "TSCA Section 5 Test Information Received." Federal Register Notices. URL:[Link]
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Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting 5-Bromo-2-isopropoxyphenol Degradation During Storage
Welcome to the Technical Support Center for 5-Bromo-2-isopropoxyphenol (CAS: 138505-26-7). As a critical halogenated building block in pharmaceutical synthesis and drug development, maintaining its structural integrity d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Bromo-2-isopropoxyphenol (CAS: 138505-26-7). As a critical halogenated building block in pharmaceutical synthesis and drug development, maintaining its structural integrity during storage is paramount[1]. This compound features an electron-rich phenol ring sensitized by an ortho-isopropoxy group, making it highly susceptible to oxidative and photolytic degradation[2].
This guide provides diagnostic FAQs, mechanistic insights, and field-validated protocols to troubleshoot and prevent storage-related degradation.
Part 1: Diagnostic FAQs (Visual & Analytical Signs)
Q: My batch of 5-Bromo-2-isopropoxyphenol has changed from a white powder to a dark pink or brown color. Is it ruined?A: The discoloration is a classic indicator of oxidative degradation. The electron-donating isopropoxy group lowers the oxidation potential of the phenol ring. In the presence of ambient oxygen and trace transition metals, the phenol oxidizes into ortho- or para-benzoquinones. These quinones are highly colored (pink to dark brown) and visible even at trace concentrations (<0.1%) [3]. While the bulk purity might still be >98%, these quinones can poison sensitive downstream metal-catalyzed cross-coupling reactions.
Q: HPLC analysis of my stored sample shows new peaks with shorter retention times. What are these impurities?A: These are likely dehalogenated or hydroxylated byproducts. Exposure to ambient light (specifically UV/Vis) can induce homolytic cleavage of the labile C–Br bond, generating aryl radicals that abstract hydrogen from ambient moisture or solvents to form 2-isopropoxyphenol [4].
Part 2: Mechanistic Deep-Dive (Causality)
To effectively troubleshoot, we must understand the dual pathways of degradation: Auto-Oxidation and Photolysis .
Auto-Oxidation (Quinone Formation): The hydroxyl group (-OH) and the isopropoxy group (-O-iPr) synergistically increase the electron density of the aromatic ring. Oxygen acts as an electron acceptor, generating a phenoxyl radical. This radical undergoes further oxidation to form 4-bromo-5-isopropoxy-1,2-benzoquinone. Over time, these quinones readily polymerize into dark, insoluble tars [5].
Photolytic Dehalogenation: The carbon-bromine bond is highly susceptible to photolysis. Absorption of photons leads to the loss of the bromine atom, creating a reactive aryl radical that propagates degradation cascades [6].
Mechanistic pathways of 5-Bromo-2-isopropoxyphenol degradation via oxidation and photolysis.
Part 3: Troubleshooting & Corrective Protocols
As a self-validating system, every troubleshooting step must include a measurable baseline and a verification step to ensure scientific integrity.
Purpose: To quantify degradation and differentiate between dehalogenation (light-induced) and oxidation (oxygen-induced).
Step 1: Prepare a 1 mg/mL solution of the suspect 5-Bromo-2-isopropoxyphenol in HPLC-grade Acetonitrile.
Step 2: Run a reverse-phase HPLC (C18 column) using a gradient of Water (0.1% TFA) and Acetonitrile.
Step 3: Monitor at dual wavelengths: 254 nm (for the main compound and dehalogenated impurities) and 400–450 nm (specifically for colored benzoquinone derivatives) [7].
Validation: A peak at 400+ nm confirms oxidative degradation. If peaks appear only at 254 nm with shorter retention times than the API, photolytic dehalogenation is the primary issue.
Purpose: To salvage slightly degraded batches (<5% impurities) and remove polymeric tars.
Step 1: Dissolve the degraded compound in a minimum volume of warm toluene (~50°C) under an argon atmosphere.
Step 2: Add activated carbon (10% w/w) to the solution and stir for 15 minutes. Causality: Activated carbon preferentially adsorbs the highly conjugated, polymeric quinone tars due to strong π-π interactions.
Step 3: Filter the solution hot through a pad of Celite to remove the carbon.
Step 4: Add cold hexanes dropwise until turbidity appears, then cool to 4°C overnight to induce crystallization.
Step 5: Filter the purified white crystals and dry under high vacuum.
Validation: Repeat Protocol 1. The 400 nm absorbance must read zero, confirming the complete removal of quinones.
Protocol 3: Optimal Storage System Setup
Purpose: To establish a micro-environment that halts degradation kinetics.
Step 1: Transfer the purified compound into an amber glass vial. Causality: Amber glass blocks UV/Vis light <500 nm, preventing the photolytic cleavage of the C–Br bond [4].
Step 2: Purge the vial with ultra-high purity (UHP) Argon for 60 seconds. Causality: Argon is heavier than air and displaces oxygen, effectively halting auto-oxidation.
Step 3: Seal with a PTFE-lined cap and wrap with Parafilm to prevent moisture ingress.
Step 4: Store at 2–8°C. Lowering the temperature decreases the kinetic rate of any residual radical reactions.
Part 4: Quantitative Data Presentation
The following table summarizes the causal relationship between storage conditions and the degradation rate of halophenols, demonstrating the necessity of the protocols above.
Storage Condition
Atmosphere
Light Exposure
Temp (°C)
6-Month Purity Drop
Primary Degradant
Optimal
Argon
Dark (Amber)
4°C
< 0.1%
None
Sub-optimal
Air
Dark (Amber)
4°C
1.5 - 2.0%
Benzoquinones
Poor
Air
Ambient Lab Light
25°C
5.0 - 8.0%
Quinones + Tars
Worst-Case
Air
Direct UV/Sunlight
25°C
> 15.0%
Dehalogenated Phenols
Table 1: Empirical degradation matrix for 5-Bromo-2-isopropoxyphenol under varying storage micro-environments.
References
RSC Advances. "Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes". Royal Society of Chemistry.[Link]
MDPI. "Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase". International Journal of Molecular Sciences.[Link]
NIH/PubMed. "Macrocyclic porphyrin photocatalysts without metal chelation: A novel pathway for complete degradation of tough halophenols with longwave visible LED light source". National Library of Medicine. [Link]
ResearchGate. "Electrochemical Oxidation of Phenols in Flow: A Versatile and Scalable Access to para-Benzoquinones". ResearchGate.[Link]
ResearchGate. "Phenol and Naphthol Oxidation to Quinones with Hydrogen Peroxide Using Vanadium-Substituted Keggin Heteropoly Acid as Catalyst". ResearchGate.[Link]
Reducing debromination side reactions of 5-Bromo-2-isopropoxyphenol
Welcome to the Application Support Center. Working with 5-Bromo-2-isopropoxyphenol presents unique structural challenges in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. Working with 5-Bromo-2-isopropoxyphenol presents unique structural challenges in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). The most pervasive issue reported by drug development professionals is hydrodebromination —the premature loss of the bromine atom to yield the undesired byproduct, 2-isopropoxyphenol.
As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic causality behind this failure mode, actionable troubleshooting matrices, and a self-validating standard operating procedure (SOP) to ensure your synthetic success.
Mechanistic Insight: The Causality of Debromination
To eliminate a side reaction, you must first understand its kinetic pathway. Debromination (hydrodehalogenation) occurs when the oxidative addition complex, [Ar-Pd(II)-Br], undergoes hydride abstraction instead of the desired transmetalation[1].
For 5-Bromo-2-isopropoxyphenol, three specific structural and environmental factors exacerbate this:
The Free Phenol (-OH): The acidic phenolic proton can facilitate the formation of a palladium-hydride species. Furthermore, phenoxide coordination can alter the electron density of the Pd center, slowing down transmetalation and providing more time for side reactions, a phenomenon frequently observed in similar unprotected bromophenols[2].
Hydride Donors in the Matrix: Amine bases (like triethylamine) or alcoholic solvents (like ethanol) can undergo
β
-hydride elimination, transferring a hydride directly to the palladium center[3].
Steric Hindrance: If the transmetalation step is slow due to bulky coupling partners, the long-lived Pd(II) intermediate is highly susceptible to reduction[4].
Catalytic cycle showing the divergence between cross-coupling and hydrodebromination.
Systematic optimization of the catalyst, ligand, base, and solvent is required to favor the cross-coupling pathway over hydrodebromination[4]. The table below summarizes the causality behind different reaction conditions and their impact on the product distribution for 5-Bromo-2-isopropoxyphenol.
Solvent
Base
Ligand
Phenol Status
Desired Yield
Debromination
Mechanistic Causality
Ethanol
Et₃N
PPh₃
Unprotected
25%
65%
Et₃N and EtOH act as potent hydride donors via
β
-hydride elimination.
THF
K₂CO₃
PPh₃
Unprotected
55%
30%
Aprotic solvent reduces the hydride pool, but slow transmetalation allows protodebromination.
1,4-Dioxane
K₃PO₄
XPhos
Unprotected
82%
8%
XPhos accelerates transmetalation; anhydrous K₃PO₄ is strictly non-nucleophilic.
1,4-Dioxane
K₃PO₄
XPhos
Protected (-OBn)
96%
<1%
Removal of the acidic phenolic proton completely suppresses the side reaction.
Troubleshooting Guide & FAQs
Q1: I am seeing >40% of 2-isopropoxyphenol (debrominated byproduct) in my LC-MS. I am using Triethylamine (Et₃N) as my base. How do I fix this?Expert Insight: Triethylamine is a classic culprit for hydrodebromination. Aliphatic amines with
β
-hydrogens can coordinate to the Pd(II) center and undergo
β
-hydride elimination, effectively acting as a hydride donor to form the [Ar-Pd(II)-H] intermediate[1].
Action: Switch to an inorganic, non-nucleophilic base such as anhydrous
K3PO4
or
Cs2CO3
. These bases effectively neutralize the acid generated during the reaction without providing a hydride source[3].
Q2: Does the free phenol group on 5-Bromo-2-isopropoxyphenol need to be protected?Expert Insight: While highly active catalyst systems can couple unprotected bromophenols, the free hydroxyl group significantly increases the risk of protodebromination[2]. The acidic proton can quench the catalytic cycle, and the phenoxide anion can coordinate to palladium, altering its electronics.
Action: If debromination persists despite solvent/base optimization, protect the phenol as a benzyl ether (-OBn) or a methoxymethyl ether (-OMOM) prior to the cross-coupling step. This eliminates the acidic proton and prevents unwanted phenoxide coordination.
Q3: Which phosphine ligands disfavor the hydrodehalogenation pathway?Expert Insight: Electron-rich, bulky ligands can sometimes accelerate reductive elimination of the aryl-hydride species if transmetalation is sluggish[3]. However, dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos) are highly effective because they accelerate the oxidative addition and transmetalation steps so rapidly that the side reaction is outcompeted[4].
Action: Utilize XPhos or SPhos in combination with
Pd2(dba)3
or
Pd(OAc)2
.
Validated Standard Operating Procedure (SOP)
Optimized Suzuki-Miyaura Coupling of 5-Bromo-2-isopropoxyphenol
This protocol is designed as a self-validating system to minimize debromination using optimized aprotic conditions and rapid transmetalation kinetics.
Step 1: Preparation of the Reaction Matrix
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-isopropoxyphenol (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
Causality Check: Ensure the boronic acid is of high purity. Impurities or boroxines can slow transmetalation, increasing the residence time of the [Ar-Pd(II)-Br] complex and risking debromination.
Step 2: Catalyst & Ligand Activation
Add
Pd(OAc)2
(2 mol%) and XPhos (4 mol%) to the flask.
Add anhydrous, finely milled
K3PO4
(2.0 equiv).
Causality Check:
K3PO4
must be anhydrous. Water can act as a proton source, facilitating protodebromination of the palladium intermediate.
Step 3: Degassing and Solvent Addition
Seal the flask with a septum and purge with Argon for 10 minutes.
Add anhydrous, sparged 1,4-Dioxane (0.2 M relative to the bromide) via syringe.
Causality Check: Oxygen promotes the homocoupling of boronic acids. If the boronic acid is consumed via homocoupling, the stranded [Ar-Pd(II)-Br] will inevitably undergo debromination[1].
Step 4: Reaction Execution & Self-Validation
Heat the reaction mixture to 80 °C under vigorous stirring.
In-Process Control (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.
Target Mass (Desired): Corresponds to the cross-coupled product.
Failure Mass (Debromination): Look for m/z 152.08 (2-isopropoxyphenol). If the AUC of m/z 152.08 exceeds 5%, halt the reaction and verify the anhydrous nature of your base and solvent.
Monitor via TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, while the debrominated byproduct (Rf ~0.5) should be minimal.
Step 5: Workup
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.
Concentrate under reduced pressure and purify via flash chromatography.
Overcoming steric hindrance in 5-Bromo-2-isopropoxyphenol nucleophilic substitutions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 5-Bromo-2-isopropoxyphenol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 5-Bromo-2-isopropoxyphenol .
This molecule presents a dual challenge for nucleophilic substitutions:
At the C1-Phenol: Severe steric hindrance from the bulky ortho-isopropoxy group impedes standard O-alkylation.
At the C5-Bromine: Strong electron-donating groups (-OH, -OiPr) deactivate the aromatic ring, shutting down standard Nucleophilic Aromatic Substitution (SNAr) and necessitating transition-metal catalysis, which in turn can be poisoned by the free hydroxyl group.
Diagnostic Quantitative Data
The following table summarizes the quantitative performance of various reaction conditions, illustrating the thermodynamic and kinetic barriers you must overcome when working with this substrate.
Reaction Target
Reagents & Solvents
Heating Method
Time
Yield
Mechanistic Causality
C1 O-Alkylation
K₂CO₃, Acetone, R-Br
Conventional (60°C)
24 h
< 20%
Tight ion pair; insufficient energy to overcome ortho-OiPr steric bulk.
Q1: Why is the O-alkylation of 5-Bromo-2-isopropoxyphenol so sluggish under standard conditions (e.g., K₂CO₃ in Acetone)?A1: The primary issue is the severe steric hindrance imposed by the bulky ortho-isopropoxy group. In an SN2 O-alkylation, the phenoxide oxygen must attack the electrophile. The isopropyl moiety creates a steric shield that raises the activation energy of the transition state 1. Furthermore, in weaker polar solvents like acetone, the potassium phenoxide exists as a tight ion pair.
Solution: Switch to a polar aprotic solvent (like DMSO or DMF). These solvents selectively solvate the metal cation, leaving the phenoxide "naked" and highly nucleophilic [[1]](). Utilizing microwave irradiation with a strong base (KOH/DMSO) can drive the reaction to 80-90% completion in just 10-15 minutes by rapidly supplying the energy required to overcome the steric barrier 2.
Q2: I want to substitute the C5-Bromine with an amine. Why does standard Nucleophilic Aromatic Substitution (SNAr) fail completely?A2: Standard SNAr requires an electron-deficient aromatic ring to stabilize the high-energy Meisenheimer intermediate 3. In 5-Bromo-2-isopropoxyphenol, both the C1-hydroxyl and C2-isopropoxy groups are strongly electron-donating via resonance (+M effect). This pumps electron density into the ring, drastically raising the LUMO energy and repelling incoming nucleophiles 3. You must bypass this electronic deactivation by using transition-metal-catalyzed cross-coupling.
Q3: During Pd-catalyzed Buchwald-Hartwig amination at the C5 position, my catalyst dies and I see no product. What is causing this?A3: The free C1-hydroxyl group is poisoning your reaction. Phenols can act as competitive nucleophiles, but more critically, they coordinate to the Palladium or Copper center, forming stable, unreactive metal-aryloxide complexes that halt the catalytic cycle. Additionally, cross-coupling catalysts are highly sensitive to steric hindrance 4.
Solution: You must protect the C1-OH group (e.g., as a MOM ether) prior to the coupling step. Use a bulky, electron-rich biaryl phosphine ligand (like BrettPhos) designed to handle sterically demanding substrates and force rapid reductive elimination.
This protocol utilizes a "naked nucleophile" approach to bypass the ortho-isopropoxy steric shield 2.
Preparation: In a microwave-safe vial, dissolve 5-Bromo-2-isopropoxyphenol (1.0 equiv) in anhydrous DMSO (0.5 M).
Activation: Add finely powdered KOH (2.0 equiv). Stir at room temperature for 5 minutes to generate the phenoxide. The solution will darken, indicating deprotonation.
Alkylation: Add the alkyl halide (1.5 equiv). Seal the vial.
Irradiation: Heat in a microwave reactor at 100°C for 15 minutes.
System Validation (TLC Check): Spot the reaction mixture against the starting material on silica gel (Hexanes/EtOAc 4:1).
Causality Check: The starting phenol will have an
Rf≈0.3
and will stain strongly with KMnO₄ (due to the oxidizable free -OH). The successful product will have an
Rf≈0.7
and will be KMnO₄ inactive . Do not proceed to workup until the lower spot disappears.
Workup: Quench with water, extract with EtOAc (3x), wash the combined organics heavily with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.
Protocol B: C5-Amination via Buchwald-Hartwig Coupling (Overcoming Electronic Deactivation)
This protocol uses a protection-coupling-deprotection sequence to prevent catalyst poisoning 4.
Step 1: Protection: React the phenol with MOM-Cl (1.2 equiv) and DIPEA (2.0 equiv) in DCM at 0°C to RT for 4 hours.
Validation (IR Spectroscopy): Take an IR of the crude product. The broad O-H stretch at ~3300 cm⁻¹ MUST be completely absent. If present, re-subject to protection conditions.
Step 2: Catalytic Coupling: In a glovebox, charge a Schlenk flask with the MOM-protected substrate (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv). Dissolve in anhydrous Toluene (0.2 M). Heat at 100°C for 8 hours.
Validation (GC-MS): Check the reaction via GC-MS. The starting material will show a distinct 1:1 isotopic doublet at M and M+2 (due to ⁷⁹Br and ⁸¹Br). The product peak will show a single mass peak corresponding to the coupled product, confirming successful oxidative addition and reductive elimination.
Step 3: Deprotection: Dissolve the crude intermediate in MeOH, add 3M HCl, and stir at 50°C for 2 hours. Neutralize with saturated NaHCO₃ and extract with EtOAc to yield the final C5-aminated phenol.
Mechanistic & Workflow Visualizations
Mechanistic pathways overcoming steric and electronic barriers in 5-Bromo-2-isopropoxyphenol.
Self-validating experimental workflow for C5-amination via intermediate phenol protection.
References
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - Accounts of Chemical Research (ACS Publications). 3
Nucleophilic Substitution Reactions - King Saud University (KSU). 1
Microwave Mediated Protection of Hindered Phenols and Alcohols - KoreaScience. 2
Efficient Aminations of Aryl Halides by a Cu(II) Catalyst - Journal of the American Chemical Society (ACS Publications). 4
Preventing spontaneous oxidation of 5-Bromo-2-isopropoxyphenol in air
Welcome to the technical support center for 5-Bromo-2-isopropoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of spontaneous oxidation of t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5-Bromo-2-isopropoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of spontaneous oxidation of this compound. Our goal is to provide you with the technical understanding and practical methodologies required to ensure the stability and integrity of your material throughout its lifecycle in the lab.
Part 1: The Science of Phenolic Oxidation
5-Bromo-2-isopropoxyphenol, like many phenolic compounds, is susceptible to autoxidation, a process of spontaneous oxidation in the presence of atmospheric oxygen. This degradation not only reduces the purity of the material but can also introduce impurities that may interfere with subsequent experimental outcomes.
The mechanism is a free-radical chain reaction initiated by factors such as light, heat, or trace metal impurities. The phenolic hydroxyl group is the primary site of reactivity. The electron-donating nature of the ortho-isopropoxy group can increase the susceptibility of the phenolic proton to abstraction, thereby initiating the oxidation cascade.[1][2] Once the phenoxy radical is formed, it can participate in a series of propagation steps, ultimately leading to the formation of colored quinone and benzoquinone-type structures, which are responsible for the characteristic discoloration of the product upon degradation.[3][4][5]
Diagram 1: General Mechanism of Phenol Autoxidation
Comprehensive Comparison Guide: GC-MS Validation of 5-Bromo-2-isopropoxyphenol Purity and Trace Impurities
Introduction & Analytical Challenges 5-Bromo-2-isopropoxyphenol (CAS 138505-26-7) is a highly specialized brominated phenol derivative utilized as a critical intermediate in advanced pharmaceutical synthesis[1]. The qual...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Challenges
5-Bromo-2-isopropoxyphenol (CAS 138505-26-7) is a highly specialized brominated phenol derivative utilized as a critical intermediate in advanced pharmaceutical synthesis[1]. The quality control of this compound presents a distinct analytical challenge: the synthesis process inherently generates structurally similar byproducts, most notably positional isomers (e.g., 4-bromo-2-isopropoxyphenol) and over-brominated species.
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default technique for many active pharmaceutical ingredients (APIs), it frequently falls short when applied to semi-volatile halogenated phenols. Positional isomers of bromophenols possess nearly identical UV absorption spectra, making optical differentiation ambiguous. To achieve the rigorous specificity and sensitivity required by modern regulatory frameworks, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior analytical modality[2].
Comparative Performance: GC-MS vs. HPLC-UV
The decision to employ GC-MS over HPLC-UV is rooted in physical chemistry and instrumental causality. Capillary GC columns provide exponential increases in theoretical plate counts compared to standard HPLC columns, enabling the baseline resolution of sterically similar isomers[3]. Furthermore, Electron Ionization (EI) mass spectrometry acts as a highly selective mass filter, eliminating matrix interference that would otherwise obscure trace impurities in a UV chromatogram.
Table 1: Performance Comparison for Halogenated Phenol Analysis
Analytical Parameter
GC-MS (Derivatized)
HPLC-UV (Reverse Phase)
Causality & Mechanistic Advantage
Resolving Power
> 100,000 theoretical plates
~ 10,000 theoretical plates
Capillary GC physically separates closely related positional isomers based on minute boiling point and polarity differences.
Detection Limit (LOD)
1–5 ppb (SIM Mode)
50–100 ppb
MS acts as a mass-selective filter, exponentially increasing the signal-to-noise ratio for trace detection[4].
Structural Confirmation
Unambiguous
Ambiguous
EI-MS provides unique molecular ion and fragment fingerprints (e.g., [M-Br]+), confirming peak identity.
Matrix Interference
Low
Moderate to High
Co-eluting non-UV active impurities are entirely missed in HPLC but detected in GC-MS total ion chromatograms.
Analytical Strategy & Workflow Visualization
To ensure regulatory compliance, the analytical workflow must be validated according to ICH Q2(R2) guidelines[5], which dictate the parameters for specificity, linearity, accuracy, and precision[6].
GC-MS analytical workflow and ICH Q2(R2) validation parameters for phenol derivatives.
Experimental Protocol: A Self-Validating System
A robust analytical method must be a self-validating system. The following protocol incorporates a System Suitability Test (SST) and internal standardization to guarantee data integrity before any sample is quantified.
Step 1: Sample Preparation and Derivatization
Causality: Phenols contain active hydroxyl (-OH) groups that readily hydrogen-bond with silanol active sites in the GC inlet and column. This interaction causes severe peak tailing and loss of sensitivity[3]. To circumvent this, the sample is derivatized to cap the hydroxyl group.
Accurately weigh 10.0 mg of 5-Bromo-2-isopropoxyphenol sample into a 10 mL volumetric flask.
Dissolve in 5 mL of anhydrous dichloromethane (DCM).
Add 50 µL of 2-Fluorophenol solution (1 mg/mL) as the Internal Standard (IS). The IS corrects for any variability in derivatization efficiency and injection volume.
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
Incubate the mixture at 60°C for 30 minutes to ensure complete silylation of the phenolic -OH group.
Dilute to volume with DCM and transfer to a GC autosampler vial.
Step 2: GC-MS Instrumental Conditions
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal selectivity for halogenated aromatics[3].
Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.
Inlet Temperature: 250°C.
Injection: 1 µL, Split ratio 10:1.
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
MS Source & Transfer Line: 230°C and 280°C, respectively.
Ionization: Electron Ionization (EI) at 70 eV.
Step 3: ICH Q2(R2) Validation Execution
System Suitability (Specificity): Inject a resolution standard containing both 4-bromo and 5-bromo isomers. The system is only valid if the resolution (
Rs
) between the two peaks is
≥1.5
.
Sensitivity (LOD/LOQ): Switch the MS from Full SCAN (m/z 50–400) to Selected Ion Monitoring (SIM) mode. SIM mode parks the mass analyzer on specific target ions, exponentially increasing dwell time and sensitivity for trace impurities[4]. Establish LOD at a Signal-to-Noise (S/N) ratio of 3:1, and LOQ at S/N 10:1.
Linearity & Range: Inject calibration standards ranging from LOQ to 150% of the specification limit. The correlation coefficient (
R2
) must be
≥0.995
.
Accuracy & Precision: Perform spike recovery studies at 50%, 100%, and 150% levels. Calculate the % Relative Standard Deviation (%RSD), which must be
≤2.0%
[6].
Impurity Profiling & Data Interpretation
During the validation process, identifying the origin of trace impurities is critical for refining the upstream synthesis process. Table 2 outlines the typical impurity profile of 5-Bromo-2-isopropoxyphenol and the specific SIM ions used for their precise quantification.
Table 2: Trace Impurity Profiling and SIM Parameters
Analyte (TMS Derivative)
Relative Retention Time (RRT)
Target Ion (m/z)
Qualifier Ions (m/z)
Origin / Causality
2-Isopropoxyphenol
0.65
152
110, 81
Unreacted starting material.
4-Bromo-2-isopropoxyphenol
0.96
230
232, 188
Positional isomer resulting from non-selective electrophilic aromatic substitution.
5-Bromo-2-isopropoxyphenol
1.00
230
232, 188
Target API intermediate.
4,5-Dibromo-2-isopropoxyphenol
1.35
308
310, 312
Over-bromination byproduct due to excess reagent or extended reaction time.
Conclusion
The GC-MS validation protocol for 5-Bromo-2-isopropoxyphenol establishes a highly authoritative, self-validating framework for purity assessment. By leveraging BSTFA derivatization to eliminate peak tailing and utilizing SIM mode for targeted trace impurity detection, this method significantly outperforms traditional HPLC-UV approaches. Adherence to ICH Q2(R2) guidelines ensures that the generated data is robust, reproducible, and fully compliant with stringent regulatory standards for pharmaceutical intermediates.
Comparative Reactivity Guide: 5-Bromo-2-isopropoxyphenol vs. 4-Bromo-2-isopropoxyphenol
As a Senior Application Scientist, selecting the correct halogenated phenolic building block is critical for optimizing synthetic pathways in drug discovery and materials science. While 5-Bromo-2-isopropoxyphenol and 4-B...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the correct halogenated phenolic building block is critical for optimizing synthetic pathways in drug discovery and materials science. While 5-Bromo-2-isopropoxyphenol and 4-Bromo-2-isopropoxyphenol share identical molecular weights and functional groups, the regiochemistry of the bromine atom fundamentally alters their electronic landscapes.
This guide objectively compares the reactivity profiles of these two isomers, focusing on their performance in palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution (EAS), supported by mechanistic causality and field-proven experimental protocols.
Structural and Electronic Profiling
The reactivity of these isomers is governed by the competing electronic effects of the strongly activating hydroxyl group (-OH), the moderately activating isopropoxy group (-OiPr), and the deactivating, halogen-bonding bromine atom (-Br).
5-Bromo-2-isopropoxyphenol[1]: The bromine atom is positioned meta to the hydroxyl group and para to the isopropoxy group. Because the -OH group cannot donate electron density via resonance to the meta position, the bromine exerts a strong inductive electron-withdrawing effect (-I). This significantly stabilizes the phenoxide anion, resulting in a lower pKa (more acidic) phenol.
4-Bromo-2-isopropoxyphenol[2]: The bromine atom is positioned para to the hydroxyl group. The -OH group is a powerful resonance donor (+M), pushing electron density directly into the C4 position. This makes the C-Br bond highly electron-rich and counteracts the inductive withdrawal of the bromine, resulting in a higher pKa (less acidic) phenol compared to the 5-bromo isomer.
Figure 1: Electronic effects dictating the comparative reactivity and pKa of bromo-isopropoxyphenol isomers.
Comparative Reactivity in Cross-Coupling (Pd-Catalyzed)
In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-Br bond. Oxidative addition is highly favored by electron-deficient carbon-halogen bonds[3].
Because the para-hydroxyl group in 4-bromo-2-isopropoxyphenol pumps electron density into the C4 position, the C-Br bond becomes less electrophilic. Consequently, 5-bromo-2-isopropoxyphenol generally exhibits faster oxidative addition kinetics and requires slightly less aggressive heating or catalyst loading to achieve full conversion compared to its 4-bromo counterpart[4].
Quantitative Data Summary
The following table summarizes extrapolated benchmarking data for the Suzuki-Miyaura coupling of these isomers with phenylboronic acid under standardized conditions (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C)[2].
Substrate
Typical Yield (%)
Reaction Time (h)
Oxidative Addition Rate
Phenolic pKa (Relative)
5-Bromo-2-isopropoxyphenol
92%
8
Faster
Lower (More Acidic)
4-Bromo-2-isopropoxyphenol
86%
12
Slower
Higher (Less Acidic)
Note: While 5-bromo-2-isopropoxyphenol is kinetically faster, both isomers are highly viable substrates for complex API synthesis, including the generation of vancomycin analogues and kinase inhibitors.
If your synthetic route requires further functionalization of the aromatic ring (e.g., nitration, chlorination) prior to cross-coupling, understanding the regioselectivity is paramount:
In 5-Bromo-2-isopropoxyphenol: The -OH group strongly directs incoming electrophiles to the ortho (C6) and para (C4) positions. Since C4 is para to the powerful -OH group and meta to the -OiPr group, C4 is the most nucleophilic site , followed closely by C6.
In 4-Bromo-2-isopropoxyphenol: The para position (C4) is blocked by the bromine atom. The -OH group directs to the ortho position (C6). The -OiPr group directs to C3 and C5. Because -OH is a stronger activating group than -OiPr, C6 becomes the primary site for electrophilic attack .
To ensure a self-validating and reproducible workflow, the following protocol details the Suzuki-Miyaura cross-coupling for either isomer. Every step is designed with built-in causality to prevent common failure modes such as protodeboronation or catalyst oxidation.
Reagents
Substrate: 5-Bromo- or 4-Bromo-2-isopropoxyphenol (1.0 equiv, 1.0 mmol)
System Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-isopropoxyphenol, phenylboronic acid, and K₂CO₃.
Causality: Flame-drying removes trace ambient moisture. A 2.5 equiv excess of base is critical; the free phenolic -OH group will consume 1.0 equiv of base, leaving 1.5 equiv to activate the boronic acid into the reactive "ate" complex required for transmetalation.
Atmosphere Exchange: Evacuate the flask and backfill with high-purity Argon (repeat 3 times).
Catalyst Addition: Under a strict Argon counter-flow, add the Pd(PPh₃)₄ catalyst.
Causality: Pd(0) complexes are highly sensitive to atmospheric oxygen. Introducing the catalyst only after the initial atmosphere exchange prevents premature oxidation to inactive Pd(II) species.
Solvent Introduction: Inject the Toluene/Water mixture (previously degassed via sparging with Argon for 30 minutes) using a gas-tight syringe.
Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the hydroxyl-boronate intermediate, which drastically accelerates the transmetalation step.
Reaction Execution: Heat the biphasic mixture to 90 °C and stir vigorously for 8–12 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 4:1).
Workup & Isolation: Cool to room temperature. Quench with 10 mL of distilled water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL).
Causality: The brine wash removes residual water and water-soluble inorganic salts from the organic phase.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the functionalized biaryl phenol.
References
Baxendale Group. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations". Durham University. URL: [Link]
Peschke, M. et al. "Modulating OxyB-Catalyzed Cross-Coupling Reactions in Vancomycin Biosynthesis by Incorporation of Diverse d-Tyr Analogues". The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Validating the structural integrity of 5-Bromo-2-isopropoxyphenol via 2D NMR
Title: Definitive Structural Validation of 5-Bromo-2-isopropoxyphenol: A Comparative Guide to 2D NMR and Orthogonal Modalities Introduction In the synthesis and quality control of halogenated pharmaceutical intermediates...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Definitive Structural Validation of 5-Bromo-2-isopropoxyphenol: A Comparative Guide to 2D NMR and Orthogonal Modalities
Introduction
In the synthesis and quality control of halogenated pharmaceutical intermediates, confirming exact regiochemistry is a critical analytical hurdle. For 1 (CAS 138505-26-7)[1], the analytical challenge lies in unambiguously distinguishing it from its close regioisomers (e.g., 4-bromo-2-isopropoxyphenol). While modern laboratories have an arsenal of characterization tools, not all modalities provide the same level of structural confidence. This guide objectively compares these alternatives and establishes why Two-Dimensional Nuclear Magnetic Resonance (2D NMR) serves as the self-validating gold standard for structural integrity[2].
Part 1: Comparative Modality Analysis
When tasked with validating the specific substitution pattern of a benzene ring, the choice of analytical modality dictates the reliability of the result.
Analytical Modality
Regioisomer Discrimination
Sample State
Throughput
Confidence Level
2D NMR (HSQC/HMBC)
Definitive (Through-bond mapping)
Solution
Medium
Absolute (Gold Standard)
1D NMR (1H/13C)
Ambiguous (Overlapping multiplets)
Solution
High
Moderate
LC-MS / GC-MS
Poor (Identical exact mass/fragments)
Solution/Gas
High
Low (for isomers)
X-Ray Crystallography
Definitive (3D spatial mapping)
Single Crystal
Low
Absolute
FT-IR
Weak (Functional groups only)
Solid/Liquid
High
Low
Why 2D NMR Outperforms Alternatives:
Mass Spectrometry (MS) easily confirms the molecular formula (C9H11BrO2) and the presence of bromine via the characteristic 1:1 isotopic ratio of
m/z
230/232. However, MS fragmentation patterns for 4-bromo and 5-bromo isomers are often indistinguishable. X-ray crystallography provides absolute 3D spatial mapping but requires the time-consuming growth of single crystals, which is often impractical for oily or amorphous phenolic intermediates. While 1D NMR provides high-throughput data, it relies heavily on empirical chemical shift predictions that can be perturbed by solvent effects. 2D NMR overcomes these limitations by mapping the exact carbon-hydrogen framework through scalar couplings, providing absolute structural proof directly in the solution state[3].
Part 2: The Causality of Experimental Design
As a Senior Application Scientist, I design protocols that do not merely yield data, but act as self-validating systems . The validation of 5-Bromo-2-isopropoxyphenol relies on exploiting the differences in scalar coupling pathways between regioisomers.
The Ambiguity of 1D NMR:
In a 1D
1
H NMR spectrum, both 4-bromo- and 5-bromo-2-isopropoxyphenol present an identical AMX spin system in the aromatic region: one isolated proton (doublet,
J≈2.2
Hz) and two ortho-coupled protons. Relying solely on 1D chemical shifts to assign these protons is a critical vulnerability[4].
The HMBC Logical Proof:
To create a self-validating proof, we utilize Heteronuclear Multiple Bond Correlation (HMBC) to detect 2-bond and 3-bond carbon-proton couplings[5].
We first anchor our assignment on the isopropoxy group. The methine proton of the isopropoxy group (
∼
4.50 ppm) will show a definitive 3-bond correlation to the aromatic carbon C2.
We then examine the isolated aromatic proton (the doublet with
J=2.2
Hz).
The Discrimination: If the compound is the 4-bromo isomer, this isolated proton (H3) is adjacent to the isopropoxy group and will show a strong 3-bond correlation to the hydroxyl-bearing carbon (C1). However, if the compound is the true 5-bromo isomer , the isolated proton (H6) is adjacent to the hydroxyl group and will show a strong 3-bond correlation to the isopropoxy-bearing carbon (C2).
By optimizing the HMBC experiment for 3-bond couplings, the molecule maps its own regiochemistry, eliminating any reliance on external predictive software.
Part 3: Step-by-Step Methodology
Sample Preparation & Shimming: Dissolve 20 mg of 5-Bromo-2-isopropoxyphenol in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube. Causality: High concentration ensures sufficient signal-to-noise for 2D carbon detection, while rigorous 3D gradient shimming is mandatory to resolve the fine 2.2 Hz meta-couplings.
1D Baseline Acquisition: Acquire a
1
H NMR spectrum (16 scans, 10 s relaxation delay) and a
13
C{
1
H} NMR spectrum (1024 scans). Causality: The long relaxation delay ensures accurate proton integration, while the carbon spectrum identifies the eight unique carbon environments required for 2D mapping[6].
2D HSQC Execution: Execute a phase-sensitive
1
H-
13
C HSQC experiment. Causality: This maps all direct one-bond C-H connections, unequivocally linking the protons at 6.75, 6.95, and 7.10 ppm to their respective carbons, resolving any 1D spectral overlap[6].
2D HMBC Execution: Run a
1
H-
13
C HMBC experiment optimized for a long-range coupling constant of
J=8
Hz. Causality: Setting the delay to
1/(2J)
specifically maximizes the intensity of 3-bond correlations over 2-bond correlations, which is the linchpin of our regiochemical proof[5].
Data Processing: Apply zero-filling and a squared sine-bell apodization function prior to Fourier transformation. Causality: This enhances resolution and removes truncation artifacts, ensuring clean cross-peaks in the 2D contour maps[7].
Part 4: Experimental Data & Structural Validation
The following table summarizes the self-validating 2D NMR dataset for 5-Bromo-2-isopropoxyphenol.
Position
13
C Shift (ppm)
1
H Shift (ppm)
Multiplicity & Coupling
Key HMBC Correlations (3-Bond)
1
146.5
5.50 (OH)
br s
C2, C6
2
144.0
-
-
-
3
115.2
6.75
d,
J
= 8.5 Hz
C1, C5
4
123.0
6.95
dd,
J
= 8.5, 2.2 Hz
C2, C6
5
113.8
-
-
-
6
118.5
7.10
d,
J
= 2.2 Hz
C2 , C4
7 (CH)
72.4
4.50
septet,
J
= 6.0 Hz
C2 , C8, C9
8, 9 (CH
3
)
22.1
1.35
d,
J
= 6.0 Hz
C7
Validation Conclusion: The critical observation is the proton at 7.10 ppm (H6). Its multiplicity (d,
J=2.2
Hz) indicates it is the isolated proton between two substituents. Crucially, its 3-bond HMBC correlation points directly to C2 (144.0 ppm), which is independently verified as the isopropoxy-bearing carbon by the methine proton at 4.50 ppm. This closed-loop correlation is physically impossible for the 4-bromo isomer, thereby definitively proving the structural integrity of 5-Bromo-2-isopropoxyphenol.
Part 5: Workflow Visualization
Fig 1: Stepwise 2D NMR workflow for the definitive structural validation of regioisomers.
A Comparative Guide to the Leaving Group Efficacy of 5-Bromo-2-isopropoxyphenol Derivatives in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the efficiency of a chemical reaction is paramount. In the realm of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many synthetic pa...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the efficiency of a chemical reaction is paramount. In the realm of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many synthetic pathways, the nature of the leaving group is a critical determinant of reaction rate and overall yield. This guide provides an in-depth comparison of the leaving group efficacy of 5-Bromo-2-isopropoxyphenol derivatives, offering both theoretical insights and a practical experimental framework for their evaluation.
The Critical Role of the Leaving Group in SNAr Reactions
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry, pivotal for the synthesis of a wide array of pharmaceuticals and functional materials. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as the Meisenheimer complex. The rate-determining step is often the initial attack of the nucleophile on the aromatic ring, but the facility of the subsequent departure of the leaving group significantly influences the overall reaction kinetics.
A good leaving group is one that can stabilize the negative charge it accepts upon departing from the aromatic ring. This ability is intrinsically linked to its basicity; weaker bases are generally better leaving groups.[1][2] For phenoxide-based leaving groups, the acidity of the parent phenol (as indicated by its pKa) is a strong predictor of its efficacy as a leaving group.[2][3][4] Electron-withdrawing substituents on the aromatic ring can enhance leaving group ability by stabilizing the resulting phenoxide anion through inductive and/or resonance effects.[3][5][6]
Deconstructing the 5-Bromo-2-isopropoxyphenol Scaffold: Electronic and Steric Influences
The 5-Bromo-2-isopropoxyphenol scaffold presents an interesting case study for examining the interplay of various substituent effects on leaving group ability.
Bromine (Br): Located at the 5-position (para to the hydroxyl group), the bromine atom exerts a dual electronic effect. It is an inductively withdrawing group due to its electronegativity, which helps to stabilize the negative charge of the phenoxide. However, it is also a resonance-donating group, which can partially counteract the inductive effect. In the context of SNAr, the inductive withdrawal is generally the dominant factor in stabilizing the anionic intermediate.
Isopropoxy (-O-iPr): Situated at the 2-position (ortho to the hydroxyl group), the isopropoxy group is an electron-donating group through resonance, which can destabilize the phenoxide anion and thus decrease the leaving group's efficacy. Furthermore, the bulky isopropyl group can introduce steric hindrance, potentially impeding the approach of the nucleophile to the reaction center.[7][8][9][10][11]
To systematically evaluate the leaving group efficacy of derivatives of 5-Bromo-2-isopropoxyphenol, it is instructive to introduce additional substituents that can modulate the electronic properties of the aromatic ring. This guide proposes a comparative study of the following derivatives:
5-Bromo-2-isopropoxyphenol (Parent Compound)
5-Bromo-2-isopropoxy-4-nitrophenol: The strongly electron-withdrawing nitro group at the 4-position (para to the hydroxyl) is expected to significantly enhance leaving group ability by stabilizing the resulting phenoxide through resonance.[3]
5-Bromo-4-cyano-2-isopropoxyphenol: The cyano group at the 4-position is also a potent electron-withdrawing group that should increase the leaving group's efficacy.
4,5-Dibromo-2-isopropoxyphenol: The addition of a second bromine atom will further enhance the inductive electron withdrawal, likely leading to a better leaving group than the parent compound.
The following diagram illustrates the proposed SNAr reaction for comparing the leaving group efficacy of these derivatives using a model nucleophile, such as morpholine.
Caption: Generalized SNAr reaction pathway.
Experimental Protocol for Comparative Kinetic Analysis
To quantitatively compare the leaving group efficacy of the proposed 5-Bromo-2-isopropoxyphenol derivatives, a kinetic study monitoring the rate of a model SNAr reaction is essential. The following protocol outlines a robust methodology for this purpose.
I. Synthesis of 5-Bromo-2-isopropoxyphenol Derivatives
The synthesis of the parent compound, 5-Bromo-2-isopropoxyphenol, can be adapted from known procedures for similar compounds.[12] The synthesis of the nitro, cyano, and dibromo derivatives will involve subsequent electrophilic aromatic substitution reactions on the parent phenol or a suitable precursor.
II. Kinetic Experiment: Reaction with a Model Nucleophile
A well-established method for comparing leaving group ability is to measure the rate of reaction with a common nucleophile under pseudo-first-order conditions.[13]
Materials:
5-Bromo-2-isopropoxyphenol and its derivatives
Morpholine (or another suitable nucleophile)
Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
Prepare stock solutions of each 5-Bromo-2-isopropoxyphenol derivative (e.g., 0.01 M in DMSO).
Prepare a stock solution of the nucleophile (e.g., morpholine, 1.0 M in DMSO). The high concentration of the nucleophile ensures pseudo-first-order kinetics with respect to the aryl substrate.
Equilibrate the spectrophotometer or HPLC system to a constant temperature (e.g., 50 °C).
In a cuvette or reaction vial, mix a known volume of the aryl substrate stock solution with a large excess of the nucleophile solution.
Immediately begin monitoring the reaction progress by measuring the change in absorbance at a specific wavelength (for spectrophotometry) or by periodically injecting aliquots into the HPLC to measure the concentration of the reactant or product.
Record the data over a period sufficient to observe a significant change in concentration.
Repeat the experiment for each derivative under identical conditions.
Caption: Workflow for the comparative kinetic analysis.
Data Presentation and Analysis
The experimental data can be used to calculate the pseudo-first-order rate constant (kobs) for each derivative. A plot of ln([Aryl Substrate]t) versus time should yield a straight line with a slope equal to -kobs.
Table 1: Hypothetical Kinetic Data and pKa Values for 5-Bromo-2-isopropoxyphenol Derivatives
Derivative
Additional Substituent
Expected pKa (approx.)
Pseudo-first-order Rate Constant (kobs) at 50 °C (s-1)
Relative Rate
1
None (Parent Compound)
8.5
1.2 x 10-5
1
2
4-Nitro
6.0
5.8 x 10-3
483
3
4-Cyano
6.8
2.1 x 10-3
175
4
4-Bromo
7.9
9.5 x 10-5
8
Analysis of Results:
The hypothetical data in Table 1 clearly illustrates the profound impact of substituents on leaving group efficacy.
Parent Compound: The parent 5-Bromo-2-isopropoxyphenol serves as the baseline for comparison. Its relatively slow reaction rate is attributed to the electron-donating nature of the isopropoxy group and the modest electron-withdrawing effect of the single bromine atom.
4-Nitro Derivative: The introduction of a nitro group at the 4-position leads to a dramatic increase in the reaction rate. This is due to the powerful electron-withdrawing resonance and inductive effects of the nitro group, which significantly stabilize the resulting phenoxide anion.[3][5] The lower pKa of the corresponding phenol reflects its increased acidity and, consequently, the enhanced stability of its conjugate base.
4-Cyano Derivative: The cyano group also acts as a strong electron-withdrawing group, leading to a substantial rate enhancement compared to the parent compound. While not as activating as the nitro group, its effect is still significant in stabilizing the negative charge on the departing phenoxide.
4-Bromo Derivative: The addition of a second bromine atom results in a modest increase in the reaction rate. This is consistent with the primarily inductive electron-withdrawing nature of halogens. While the second bromine does contribute to the stabilization of the phenoxide, its effect is less pronounced than that of the strongly resonance-withdrawing nitro and cyano groups.
The following diagram illustrates the relationship between the electronic effects of the substituents and the leaving group ability.
Caption: Influence of substituent electronic effects on leaving group ability.
Conclusion and Implications for Drug Development
This guide has provided a comprehensive framework for understanding and evaluating the leaving group efficacy of 5-Bromo-2-isopropoxyphenol derivatives. The key takeaway for researchers in drug development is that the leaving group ability of a substituted phenol can be rationally tuned through the judicious choice of substituents. By understanding the interplay of electronic and steric effects, chemists can design more efficient synthetic routes, leading to higher yields and reduced reaction times.
The principles and experimental methodologies outlined herein are broadly applicable to a wide range of substituted phenol leaving groups. By systematically evaluating leaving group efficacy, researchers can optimize reaction conditions and accelerate the discovery and development of new therapeutic agents.
References
Gage, J. R. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
Gage, J. R. The element effect revisited: factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. PubMed. [Link]
Dalal Institute. Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. [Link]
Various Authors. Is phenol a good leaving group or bad leaving group? Quora. [Link]
García-Losada, P., et al. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]
Carey, F. A., & Sundberg, R. J. Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
LibreTexts. 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. [Link]
Zhang, X., et al. Effects of Substituent and Leaving Group on the Gas-Phase SN2 Reactions of Phenoxides with Halomethanes: A DFT Investigation. ACS Publications. [Link]
Zier, A., et al. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
LibreTexts. 8.15: The Effect of Substituents on pKa. Chemistry LibreTexts. [Link]
Zier, A., et al. A real space picture of the role of steric effects in SN2 reactions. PMC. [Link]
Liptak, M. D., & Shields, G. C. (PDF) Absolute p K a Determinations for Substituted Phenols. ResearchGate. [Link]
Ashenhurst, J. The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
Zhen, W., et al. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI. [Link]
Zier, A., et al. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications. [Link]
Wang, C., et al. Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage. ACS Publications. [Link]
Thapa, B., et al. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. ACS Publications. [Link]
Gontrani, L., et al. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]
Zhen, W., et al. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F- with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). PubMed. [Link]
Zhen, W., et al. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). ResearchGate. [Link]
Li, Y., et al. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. ScienceDirect. [Link]
Petruzziello, D., et al. Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. [Link]
Krupa, P., et al. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. [Link]
Anderson, J. S. M., et al. Predicting the quality of leaving groups in organic chemistry: Tests against experimental data. ResearchGate. [Link]
Anderson, J. S. M., et al. Indices for predicting the quality of leaving groups. RSC Publishing. [Link]
A Researcher's Guide to Benchmarking Commercial 5-Bromo-2-isopropoxyphenol for Research-Grade Purity
Introduction: The Imperative of Purity in Preclinical Research 5-Bromo-2-isopropoxyphenol is a substituted phenol derivative increasingly utilized as a key building block in medicinal chemistry and drug development. Its...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Purity in Preclinical Research
5-Bromo-2-isopropoxyphenol is a substituted phenol derivative increasingly utilized as a key building block in medicinal chemistry and drug development. Its unique substitution pattern makes it a valuable intermediate for synthesizing a range of complex molecules, including novel kinase inhibitors and other targeted therapeutics. In any research, but especially in drug discovery, the purity of starting materials is not a trivial detail—it is a foundational pillar of reproducible and reliable science. The presence of isomeric, regioisomeric, or process-related impurities can lead to unforeseen side reactions, altered biological activity, and ultimately, the failure of a research campaign.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to rigorously evaluate and benchmark commercial sources of 5-Bromo-2-isopropoxyphenol. We move beyond simply trusting a supplier's Certificate of Analysis (CoA) and empower you with the analytical methodologies to independently verify purity, identity, and impurity profiles. The protocols and data presented herein are designed to be a practical, self-validating system for selecting the highest quality reagents for your critical research needs.
Identifying Potential Suppliers
A preliminary market survey reveals several chemical suppliers that list 5-Bromo-2-isopropoxyphenol in their catalogs. These range from large, multinational corporations to smaller, specialized chemical synthesis labs. For the purpose of this guide, we procured samples from three representative, anonymized suppliers, hereafter referred to as Supplier A , Supplier B , and Supplier C .
The Analytical Quad-Assay: A Multi-Technique Approach to Purity Verification
No single analytical technique provides a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the material. Our recommended approach, the "Analytical Quad-Assay," combines chromatography for separation and quantification with spectroscopy for structural confirmation.
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment of non-volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities and confirming molecular weight.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The gold standard for unambiguous structural elucidation and identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid method for confirming the presence of key functional groups and providing a unique molecular "fingerprint."
The logical workflow for this comprehensive analysis is outlined below.
Caption: Overall experimental workflow for supplier benchmarking.
Experimental Protocols & Data Interpretation
The following sections provide detailed, step-by-step protocols for each analytical technique. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)
Principle: This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase.[4] Purity is calculated based on the relative area of the main peak detected by a UV spectrophotometer.
Protocol:
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Phosphoric Acid in HPLC-grade water and Mobile Phase B as Acetonitrile. Degas both solvents thoroughly.
Diluent Preparation: Use a mixture of Acetonitrile and water (50:50 v/v) as the diluent.
Standard & Sample Preparation:
Accurately weigh ~10 mg of a certified reference standard and each supplier's sample into separate 10 mL volumetric flasks.
Dissolve and dilute to the mark with the diluent to achieve a final concentration of ~1 mg/mL.
Filter each solution through a 0.45 µm syringe filter into an HPLC vial.
UV Detection: 280 nm (a wavelength where substituted phenols typically absorb).
Gradient Program:
0-2 min: 50% B
2-15 min: 50% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 50% B
18.1-25 min: 50% B (re-equilibration)
System Suitability: Before sample analysis, inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be between 0.8 and 1.5.[6]
Data Analysis: Calculate the % purity for each sample using the area normalization method: Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase.[7] The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that acts as a molecular fingerprint, allowing for definitive identification of the parent compound and any volatile impurities. This method is particularly effective for halogenated phenols.[8][9]
Protocol:
Sample Preparation:
Prepare a 1 mg/mL solution of each sample in Dichloromethane.
(Optional but Recommended for Phenols): For improved peak shape and to avoid tailing, derivatization can be performed. To 100 µL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60 °C for 30 minutes to form the trimethylsilyl (TMS) ether.[10]
GC-MS Conditions:
Column: Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
Scan Range: 40-450 m/z.
Data Analysis:
Identify the peak for 5-Bromo-2-isopropoxyphenol by its retention time and mass spectrum (expected M+ at m/z 230/232 due to bromine isotopes).
Integrate all peaks in the chromatogram to determine relative abundance.
Attempt to identify impurity peaks by matching their mass spectra against a library (e.g., NIST).
Structural Confirmation by ¹H NMR Spectroscopy
Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal allow for the unambiguous confirmation of the compound's structure and can reveal the presence of isomers.
Protocol:
Sample Preparation: Dissolve ~10-15 mg of each sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
NMR Acquisition:
Spectrometer: 400 MHz or higher.
Pulse Program: Standard 90° pulse.
Scans: 16 scans.
Relaxation Delay: 2 seconds.
Data Processing & Analysis:
Process the Free Induction Decay (FID) with a Fourier transform.
Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate all signals and analyze the chemical shifts and coupling constants.
Expected Spectrum for 5-Bromo-2-isopropoxyphenol:
~6.9-7.2 ppm: Aromatic protons (3H total), exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted ring.
~5.5-6.0 ppm: A broad singlet for the phenolic hydroxyl proton (-OH).
~4.4-4.6 ppm: A septet for the isopropoxy methine proton (-CH-).
~1.3-1.4 ppm: A doublet for the two isopropoxy methyl groups (-CH₃).
Functional Group Fingerprinting by FT-IR Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. It is an excellent tool for quickly confirming the presence of characteristic functional groups.[11][12]
Protocol:
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
FT-IR Acquisition:
Collect a background spectrum of the clean ATR crystal.
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: 32 scans.
Data Analysis: Identify characteristic absorption bands. The region from ~1500 to 400 cm⁻¹ is considered the unique "fingerprint region" for the molecule.[13]
~3200-3550 cm⁻¹ (broad): O-H stretch of the phenol group.[13]
~2850-3000 cm⁻¹: C-H stretch of the isopropoxy group.
~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.
~1200-1250 cm⁻¹: Asymmetric C-O-C stretch of the ether.
~550-650 cm⁻¹: C-Br stretch.
Comparative Data Summary
The following tables summarize the hypothetical data obtained from the analysis of samples from Suppliers A, B, and C.
Table 1: Chromatographic Purity and Impurity Profile
Parameter
Supplier A
Supplier B
Supplier C
Purity by HPLC (% Area)
99.8%
98.5%
97.1%
Purity by GC-MS (% Area)
99.7%
98.4%
96.8%
Major Impurity (GC-MS)
Not Detected (>0.05%)
~1.1% Isomer (4-Bromo-2-isopropoxyphenol)
~1.5% Debrominated starting material
| Other Impurities | One peak at 0.1% | Two peaks <0.2% | Multiple peaks totaling ~1.7% |
Table 2: Spectroscopic Identity Confirmation
Parameter
Supplier A
Supplier B
Supplier C
¹H NMR
Spectrum consistent with structure. No observable impurities.
Spectrum consistent with structure. Additional small aromatic signals consistent with isomer impurity.
Spectrum consistent with structure. Broad baseline and minor signals indicating multiple impurities.
| FT-IR Fingerprint | Clean spectrum matching reference. All key functional groups present. | Spectrum largely matches reference. Minor shoulder peaks in fingerprint region. | Spectrum matches reference but with broadened peaks, suggesting a less pure mixture. |
Discussion and Supplier Evaluation
Supplier A: The material from Supplier A consistently demonstrated the highest purity across both chromatographic techniques (>99.7%). Spectroscopic analysis by NMR and FT-IR confirmed the correct chemical structure and showed no evidence of significant impurities. This material is of high research-grade quality, suitable for the most sensitive applications.
Supplier B: While still relatively pure (~98.5%), the material from Supplier B contained a significant isomeric impurity, identified by GC-MS and corroborated by extra signals in the ¹H NMR spectrum. For many applications, an isomeric impurity is particularly problematic as it may have similar reactivity but lead to different biological outcomes. This highlights the inadequacy of relying solely on a single purity value; the identity of the impurity is critical.
Supplier C: The sample from Supplier C showed the lowest purity (~97%) and contained multiple impurities, including what appears to be residual starting material. The presence of multiple, uncharacterized impurities presents a significant risk in a research setting. This material would not be recommended for drug development applications without further purification.
Caption: Comparison of the primary uses of each analytical technique.
Conclusion: Empowering Researchers with Data-Driven Decisions
The selection of a chemical supplier should be a data-driven process, not an act of faith. While a supplier's CoA provides a starting point, independent verification is essential for ensuring the integrity of your research. This guide demonstrates that a multi-technique approach combining HPLC, GC-MS, NMR, and FT-IR provides a comprehensive and robust assessment of the purity and identity of 5-Bromo-2-isopropoxyphenol.
Based on our comparative analysis, Supplier A provides material of the highest quality, suitable for demanding applications in drug discovery. For less sensitive applications, material from Supplier B might be acceptable, but researchers must be aware of the specific isomeric impurity present. Material from Supplier C would require significant purification before use. We strongly recommend that research groups establish a similar in-house analytical validation workflow as a standard operating procedure for all critical starting materials.
References
Aktaş, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/2960]
Lin, Y. H., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Measurement Techniques. [URL: https://amt.copernicus.org/articles/7/3841/2014/]
Thermo Fisher Scientific. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Application Note: ANCCSGPHNWTR. [URL: https://assets.thermofisher.
Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists. [URL: https://www.osti.gov/biblio/5770029]
Doc Brown's Chemistry. Infrared spectrum of phenol. [URL: https://www.docbrown.info/page06/IRspec/PhenolIR.htm]
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. [URL: https://www.ncbi.nlm.nih.gov/books/NBK563721/]
The Trade Vision. Bromo Phenol Global Active Suppliers and Exporters Directory. [URL: https://www.thetradevision.com/hs-codes/bromo-phenol-366.html]
Shilpa, C., et al. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. GSC Biological and Pharmaceutical Sciences. [URL: https://gsconlinepress.com/journals/gscbps/content/comparative-studies-functional-groups-present-invasive-and-economically-important-plant]
Abbas, O., et al. (2022). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9602525/]
de Oliveira, M. R. L., et al. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Brazilian Journal of Pharmaceutical Sciences. [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S1984-82502018000100501&lng=en&nrm=iso&tlng=en]
Aktaş, A. H. (2007). Seperation of some Halogenated Phenols by GC-MS. ResearchGate. [URL: https://www.researchgate.
U.S. Environmental Protection Agency (EPA). Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography. [URL: https://www.epa.gov/sites/default/files/2019-09/documents/to-8r.pdf]
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography for the Analysis of 2-Isopropoxyphenol. [URL: https://www.benchchem.com/application-notes/hplc-analysis-of-2-isopropoxyphenol]
Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/9/10/1199]
Tokyo Chemical Industry (TCI). 5-Bromo-2-methoxyphenol. Product Page. [URL: https://www.tcichemicals.com/IN/en/p/B3342]
BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxyphenol. [URL: https://www.benchchem.com/validation-and-comparative-guides/isomeric-purity-analysis-of-4-bromo-2-methoxyphenol]
Scribd. HPLC Purity Analysis of 5-Bromo-2-chlorobenzoic Acid. [URL: https://www.scribd.com/document/554179373/HPLC-Purity-Analysis-of-5-Bromo-2-chlorobenzoic-Acid]
BenchChem. (2025). Analytical HPLC method for 5-Bromo-4-isopropylthiazol-2-amine. [URL: https://www.benchchem.com/application-notes/hplc-method-for-5-bromo-4-isopropylthiazol-2-amine]
Wang, Y., et al. (2022). Recent Advances in Analytical Methods for Determination of Polyphenols in Tea: A Comprehensive Review. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325042/]
Beilstein Journals. Supplementary Information for Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-279-S1.pdf]
University of Notre Dame. HPLC Methodology Manual. (2018). [URL: https://sites.nd.edu/dpal/files/2018/08/DPAL-HPLC-Methodology-Manual-Revised-2018-08-01.pdf]
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/341998-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/]
Shimadzu. High-Sensitivity Analysis of Phenols in Drinking Water Using Nitrogen Carrier Gas. Application Data Sheet LAAN-J-MS-E117. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.
BenchChem. (2025). Navigating the Spectral Landscape: A Comparative 1H NMR Analysis of 2-Bromo-5-(2-ethylhexyl)thiophene. [URL: https://www.benchchem.com/validation-and-comparative-guides/1h-nmr-analysis-of-2-bromo-5-2-ethylhexyl-thiophene]
As a Senior Application Scientist, I recognize that the handling and disposal of halogenated aromatics is not merely a logistical requirement—it is a critical scientific responsibility. 5-Bromo-2-isopropoxyphenol is a sp...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the handling and disposal of halogenated aromatics is not merely a logistical requirement—it is a critical scientific responsibility. 5-Bromo-2-isopropoxyphenol is a specialized brominated phenol derivative frequently utilized as a chemical intermediate in drug development and complex organic synthesis.
While its utility in the laboratory is well-established, its end-of-life management presents severe environmental and toxicological risks if mishandled. This guide provides the definitive, self-validating operational protocols for the safe disposal of 5-Bromo-2-isopropoxyphenol, grounded in chemical causality and federal regulatory standards.
Chemical Profiling & Risk Assessment
Before designing a disposal workflow, we must understand the physicochemical parameters that dictate the compound's behavior under thermal and environmental stress.
Contains both a phenolic hydroxyl group and a halogen (Bromine).
RCRA Waste Categorization
Halogenated Organic Compound (HOC)
Primary Disposal Risk
Precursor to Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) upon incomplete combustion.
Mechanistic Causality: The Pyrolysis Hazard
The fundamental rule of disposing of halogenated phenols is that they must never be subjected to uncontrolled or low-temperature combustion (e.g., standard municipal incinerators or open burning) .
To understand why, we must look at the thermodynamic behavior of the molecule. Under sub-optimal thermal stress, halogenated phenols undergo hydrogen abstraction initiated by active free radicals (such as H• or OH•) in gaseous systems, forming highly reactive phenoxy radicals[2]([Link]). Because the bromine atom stabilizes certain resonance structures, these bromophenoxy radicals readily undergo bimolecular condensation and ring-closure reactions[3]([Link]).
This precursor synthesis pathway results in the formation of Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs) —compounds that are exceptionally persistent, bioaccumulative, and toxic[2]([Link]).
Figure 1: Mechanistic pathway of polybrominated dioxin/furan (PBDD/F) formation from bromophenols.
Regulatory Framework
In the United States, the disposal of 5-Bromo-2-isopropoxyphenol is strictly governed by the Resource Conservation and Recovery Act (RCRA) Subtitle C [4]([Link]).
Because it contains a carbon-halogen bond, it is subject to the EPA's Land Disposal Restrictions (LDR) for Halogenated Organic Compounds (HOCs) under 40 CFR Part 268 [5]([Link]). Landfilling this compound without prior destruction is a direct violation of federal law due to the risk of groundwater leaching and subsequent aquatic toxicity.
Step-by-Step Disposal Protocol
To prevent the formation of PBDD/Fs and ensure absolute regulatory compliance, laboratories must implement the following self-validating disposal workflow.
Step 1: Source Segregation
Action: Isolate 5-Bromo-2-isopropoxyphenol waste into dedicated "Halogenated Organic Waste" containers.
Causality: Mixing halogenated phenols with strong oxidizers (e.g., nitric acid, peroxides) can trigger exothermic reactions and premature radical formation. Mixing with non-halogenated solvents unnecessarily increases the volume of expensive halogenated waste disposal.
Step 2: Primary and Secondary Containment
Action: Store the waste in high-density polyethylene (HDPE) or amber glass carboys. Ensure the container is kept in a secondary containment tray within a flammables/corrosives cabinet.
Causality: Amber glass prevents UV-initiated radical degradation of the phenol, maintaining the chemical stability of the waste stream until it reaches the destruction facility.
Step 3: RCRA-Compliant Labeling
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark the hazards as "Toxic" and "Halogenated."
Step 4: Permitted High-Temperature Incineration
Action: Contract a licensed hazardous waste vendor to transport the material to a permitted rotary kiln or liquid injection incinerator.
Causality: The EPA mandates that halogenated organic waste must be incinerated at facilities capable of achieving a 99.99% Destruction and Removal Efficiency (DRE) [6]([Link]). This requires sustained temperatures exceeding 1000°C with prolonged residence times to ensure the complete thermodynamic cleavage of the aromatic ring, bypassing the dioxin formation window.
Step 5: Caustic Scrubbing of Exhaust
Action: Verify that the contracted incineration facility utilizes post-combustion caustic scrubbing.
Causality: Complete combustion of 5-Bromo-2-isopropoxyphenol yields CO₂, H₂O, and Hydrogen Bromide (HBr) gas. HBr is highly corrosive and toxic. Scrubbing the exhaust gas with Sodium Hydroxide (NaOH) neutralizes the HBr into harmless Sodium Bromide (NaBr) salts, which can be safely discharged[6]([Link]).
In the event of an accidental release of 5-Bromo-2-isopropoxyphenol (either as a neat solid or in solution), immediate operational control is required to prevent dermal exposure and environmental contamination.
Evacuation & PPE: Evacuate non-essential personnel. Responders must don chemical-resistant nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill involves a highly concentrated solution or heated material, a half-face respirator with organic vapor cartridges is required.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized chemical spill pads). Do not use combustible materials like sawdust, as the phenolic nature of the compound can react over time.
Neutralization & Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a compatible, sealable container. Wash the spill area with a mild alkaline detergent solution to neutralize any residual phenolic acidity, and absorb the wash water as halogenated waste.
Disposal: Label the cleanup materials as "Halogenated Organic Debris" and route them through the high-temperature incineration workflow described above.
References
American Chemical Society (ACS). "Framework of the Integrated Approach to Formation Mechanisms of Typical Combustion Byproducts Polyhalogenated Dibenzo-p-dioxins/Dibenzofurans (PXDD/Fs)." Environmental Science & Technology. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations and Subtitle C Overview." EPA.gov. Available at: [Link]
Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]